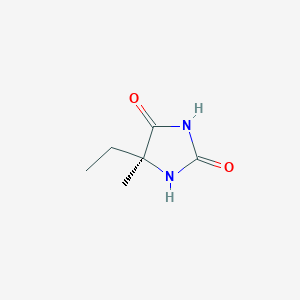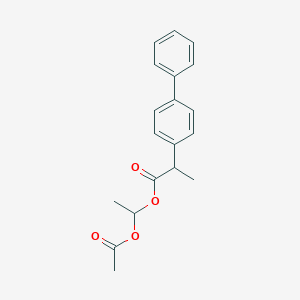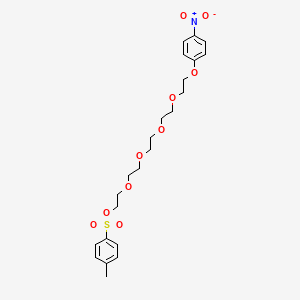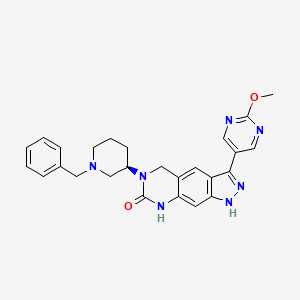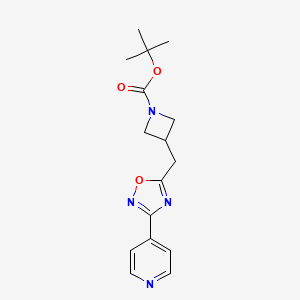![molecular formula C8H21N3O B3323761 2-[Bis(3-aminopropyl)amino]ethanol CAS No. 17002-55-0](/img/structure/B3323761.png)
2-[Bis(3-aminopropyl)amino]ethanol
Übersicht
Beschreibung
2-[Bis(3-aminopropyl)amino]ethanol is a chemical compound with the molecular formula C8H21N3O and a molecular weight of 175.27 g/mol. It is commonly used in research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-[Bis(3-aminopropyl)amino]ethanol can be synthesized through several methods. One common approach involves the dicyanoethylation of monoethanolamine followed by catalytic reduction to produce 3,3’-(2-hydroxyethylimino)bis(propylamine). This intermediate is then condensed with a ketone and reduced to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process may include steps such as catalytic hydrogenation and selective cyanoethylation to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(3-aminopropyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acrylonitrile, ketones, and catalytic hydrogenation agents. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products Formed
Major products formed from reactions involving this compound include various amine derivatives and substituted compounds, depending on the specific reaction pathway and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[Bis(3-aminopropyl)amino]ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its interactions with biological systems, including its effects on ion channels and neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a protective agent against cytotoxicity.
Industry: The compound is used in the production of biofuels and other renewable energy sources due to its chemical properties.
Wirkmechanismus
The precise mechanism of action of 2-[Bis(3-aminopropyl)amino]ethanol is not fully understood. it is believed to involve the formation of hydrogen bonds with target molecules, facilitating interactions that impact the structure and function of these molecules . This mechanism is crucial for its effects on biological systems and its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(3-aminopropyl)amine: This compound has a similar structure but lacks the hydroxyl group present in 2-[Bis(3-aminopropyl)amino]ethanol.
Tris(3-aminopropyl)amine: Another related compound with three aminopropyl groups attached to a central nitrogen atom.
N-(2-Hydroxyethyl)ethylenediamine: This compound has a similar functional group arrangement but differs in the overall structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its hydroxyl group allows for additional hydrogen bonding and interactions, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[bis(3-aminopropyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3O/c9-3-1-5-11(7-8-12)6-2-4-10/h12H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGBEGTVYWWXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN(CCCN)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide](/img/structure/B3323700.png)
